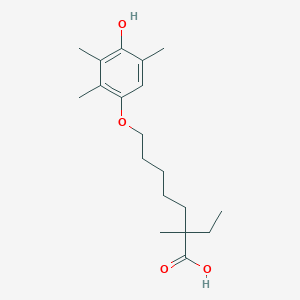
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is a complex organic compound with the molecular formula C19H30O4. This compound is characterized by its unique structure, which includes a heptanoic acid backbone substituted with various functional groups, including a hydroxy group and multiple methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a heptanoic acid derivative with an appropriate alkyl halide, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The hydroxy group can be introduced via selective oxidation of a precursor compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-7-(4-hydroxyphenoxy)-2-methylheptanoic acid
- 2-Ethyl-7-(4-methoxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
- 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-ethylheptanoic acid
Uniqueness
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups on the phenoxy ring enhances its hydrophobicity, while the hydroxy group provides a site for hydrogen bonding. These features make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
112109-71-4 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid |
InChI |
InChI=1S/C19H30O4/c1-6-19(5,18(21)22)10-8-7-9-11-23-16-12-13(2)17(20)15(4)14(16)3/h12,20H,6-11H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
XKBHDMMBULKESS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCCCCOC1=C(C(=C(C(=C1)C)O)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




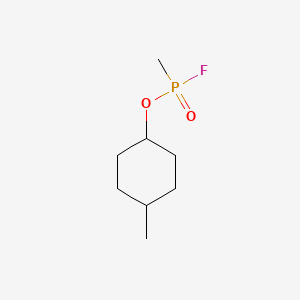
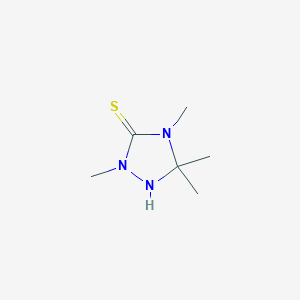
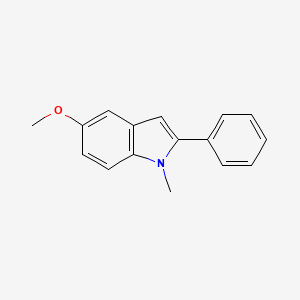

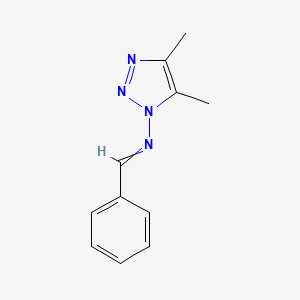

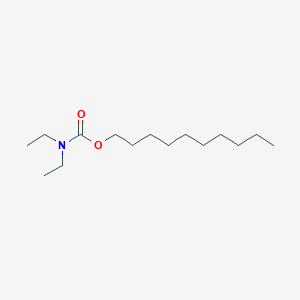
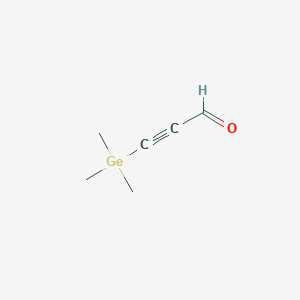
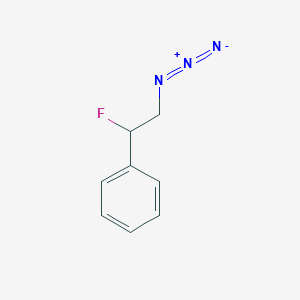
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
